molecular formula C20H23NO4 B8594769 6-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}hexan-1-OL CAS No. 120703-95-9

6-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}hexan-1-OL

Cat. No. B8594769
Key on ui cas rn: 120703-95-9
M. Wt: 341.4 g/mol
InChI Key: IVWWUJQCMPXABU-UHFFFAOYSA-N
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Patent
US04822865

Procedure details

To 500 ml of toluene in a one liter round bottom flask, fitted with a condenser and magnetic stirrer, is added 14 g (0.05M) of 4-hydroxy-4'-nitrostilbene potassium salt, 14 g of 6-iodo-1-hexanol, and 0.5 g of 18-crown-6 ether. The mixture is refluxed for about 20 hours, and then the reaction medium is filtered hot, and the product crystallizes from the toluene on cooling, m.p. 154°-157° C.
Name
4-hydroxy-4'-nitrostilbene potassium salt
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[K].[OH:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[CH:10][C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=2)=[CH:5][CH:4]=1.I[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][OH:27].C1OCCOCCOCCOCCOCCOC1>C1(C)C=CC=CC=1>[OH:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[CH:10][C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=2)=[CH:5][CH:4]=1 |f:0.1,^1:0|

Inputs

Step One
Name
4-hydroxy-4'-nitrostilbene potassium salt
Quantity
14 g
Type
reactant
Smiles
[K].OC1=CC=C(C=C1)C=CC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
14 g
Type
reactant
Smiles
ICCCCCCO
Name
Quantity
0.5 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for about 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
the reaction medium is filtered hot
CUSTOM
Type
CUSTOM
Details
the product crystallizes from the toluene
TEMPERATURE
Type
TEMPERATURE
Details
on cooling

Outcomes

Product
Name
Type
Smiles
OCCCCCCOC1=CC=C(C=C1)C=CC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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